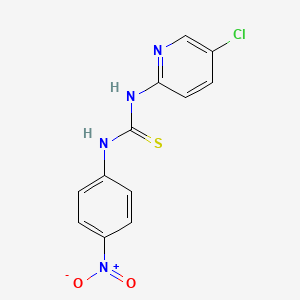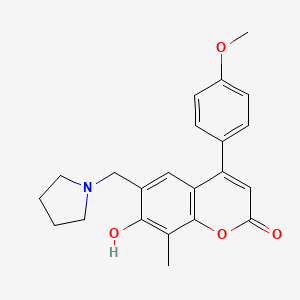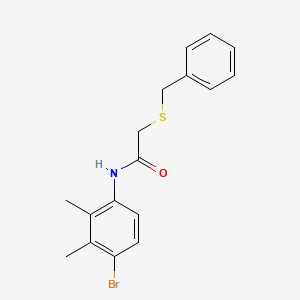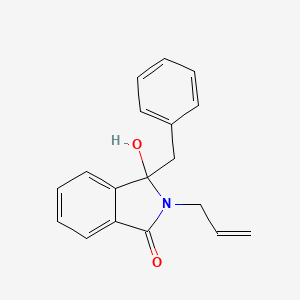![molecular formula C18H19F3N2O2S B4128511 N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4128511.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Descripción general
Descripción
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as DMPE-TF, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied for its potential applications in medicine and biochemistry. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has also been studied for its ability to inhibit the activity of protein kinase C, an enzyme that plays a role in various cellular processes. In addition, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with various cellular targets. It has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents its activation. N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea also inhibits the activity of phospholipase A2, an enzyme that plays a role in inflammation. In addition, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to induce apoptosis in cancer cells, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. In addition, N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have antioxidant properties, which could help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is that it has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases. However, one limitation of using N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is that it can be difficult to synthesize and purify, which could limit its availability for research.
Direcciones Futuras
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea. One area of research could be to further explore its antitumor activity and potential use in cancer therapy. Another area of research could be to investigate its anti-inflammatory and antioxidant properties and potential use in the treatment of various diseases. In addition, researchers could investigate the mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in more detail, which could help identify new cellular targets and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c1-11(15-10-14(24-2)7-8-16(15)25-3)22-17(26)23-13-6-4-5-12(9-13)18(19,20)21/h4-11H,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQEEFOLKYATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[(4-isopropylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide hydrochloride](/img/structure/B4128429.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128432.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4128442.png)

![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4128456.png)
![methyl 2-{[(4-sec-butylphenoxy)acetyl]amino}benzoate](/img/structure/B4128457.png)
![4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B4128463.png)
![4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B4128476.png)
![dimethyl 5-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128477.png)


![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4128497.png)
![N-(4-chlorobenzyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4128510.png)